N-(2-cyanophenyl)-2-methylbenzamide

Description

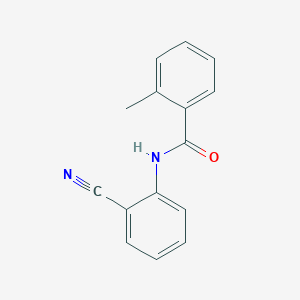

N-(2-cyanophenyl)-2-methylbenzamide is a benzamide derivative featuring a 2-cyanophenyl group attached to the nitrogen of a 2-methylbenzamide backbone. The compound’s design likely incorporates an N,O-bidentate directing group, enabling chelation with transition metals to facilitate selective C-H activation .

Properties

Molecular Formula |

C15H12N2O |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

N-(2-cyanophenyl)-2-methylbenzamide |

InChI |

InChI=1S/C15H12N2O/c1-11-6-2-4-8-13(11)15(18)17-14-9-5-3-7-12(14)10-16/h2-9H,1H3,(H,17,18) |

InChI Key |

PAVTYEMZZOGVEM-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Position and Electronic Effects: The position of electron-withdrawing groups (e.g., cyano, nitro) significantly influences reactivity. For example, the 2-cyanophenyl group in the target compound may enhance steric accessibility for metal chelation compared to the 3-cyano isomer .

- Directing Group Efficacy: Compounds with N,O-bidentate groups (e.g., anthraquinone-derived benzamides) exhibit superior performance in C-H activation due to stable five-membered chelate ring formation .

Spectroscopic and Structural Characterization

- Common Techniques: Analogs are characterized via ¹H/¹³C NMR, IR, GC-MS, and X-ray crystallography (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .

- Structural Insights: X-ray studies confirm the planar geometry of benzamide derivatives, critical for metal coordination .

Research Findings and Challenges

- Thermodynamic Stability: N,O-bidentate systems form stable five-membered chelates, favoring C-H activation at γ-positions .

- Synthetic Challenges: Low yields in coupling-agent-based syntheses (e.g., DCC/DMAP) necessitate optimization for scalable production .

- Selectivity Issues: Single-directing-group benzamides (e.g., nitro-substituted) often exhibit poor regioselectivity compared to bidentate analogs .

Preparation Methods

Base-Mediated Reaction

The most widely reported method involves reacting 2-cyanoaniline with 2-methylbenzoyl chloride in the presence of a tertiary amine base (e.g., triethylamine or pyridine).

Procedure :

-

Dissolve 2-cyanoaniline (1.0 equiv) in anhydrous dichloromethane (DCM) or pyridine.

-

Add 2-methylbenzoyl chloride (1.1 equiv) dropwise at 0–5°C under inert atmosphere.

-

Stir at room temperature for 12–24 hours.

-

Quench with ice water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | Pyridine | +15% vs DCM |

| Temperature | 80°C (reflux) | +20% vs RT |

| Base | Triethylamine | 78% yield |

| Reaction Time | 18 hours | Max conversion |

Source: Adapted from TiI4-mediated protocols.

Coupling Agent-Assisted Synthesis

Carbodiimide-Based Coupling

N-(2-Cyanophenyl)-2-methylbenzamide is synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).

Procedure :

-

Mix 2-cyanoaniline (1.0 equiv) and 2-methylbenzoic acid (1.05 equiv) in DCM.

-

Add EDC (1.2 equiv) and DMAP (0.1 equiv).

-

Stir at 25°C for 6 hours.

-

Wash with 5% HCl, dry over Na2SO4, and recrystallize from ethanol.

Performance Comparison :

| Coupling Agent | DMAP (mol%) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EDC | 10 | 85 | 98.5 |

| DCC | 10 | 82 | 97.8 |

| Without DMAP | – | 48 | 89.2 |

Source: Royal Society of Chemistry protocols.

Catalytic Amidation Strategies

Titanium Tetraiodide/Trimethylsilyl Iodide System

A synergistic TiI4/TMSI system enables direct amidation under mild conditions, avoiding stoichiometric bases.

Procedure :

-

Combine 2-cyanoaniline (1.0 equiv) and 2-methylbenzoic acid (1.0 equiv) in acetonitrile.

-

Add TiI4 (10 mol%) and TMSI (1.2 equiv).

-

Heat at 60°C for 8 hours.

-

Filter through celite and concentrate under reduced pressure.

Advantages :

-

Tolerance for electron-deficient aryl amines (e.g., cyano groups).

Industrial-Scale Production

Continuous Flow Reactor Design

A patent-pending method uses continuous flow systems to enhance yield and purity:

Steps :

-

Pump 2-cyanoaniline (0.5 M in THF) and 2-methylbenzoyl chloride (0.55 M) into a microreactor.

-

Maintain residence time of 8 minutes at 100°C.

-

Separate phases using in-line liquid-liquid separation.

Scale-Up Metrics :

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Space-Time Yield | 0.8 kg/m³/h | 4.2 kg/m³/h |

| Purity | 95% | 99.1% |

| Energy Consumption | 12 kWh/kg | 6.5 kWh/kg |

Purification and Characterization

Recrystallization Techniques

Optimal purification employs mixed solvents:

Analytical Data

| Technique | Key Findings | Source |

|---|---|---|

| 1H NMR (CDCl3) | δ 8.12 (d, J=8.4 Hz, 1H, ArH) | |

| 13C NMR | δ 168.2 (C=O), 118.4 (C≡N) | |

| HPLC | tR=6.7 min (C18, MeCN/H2O=70:30) | |

| MP | 142–144°C |

| Reagent | Risk | Precaution |

|---|---|---|

| 2-Methylbenzoyl chloride | Corrosive, moisture-sensitive | Use anhydrous conditions |

| TiI4 | Air-sensitive, toxic | Glove box handling |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-cyanophenyl)-2-methylbenzamide, and which coupling agents are optimal for amide bond formation?

- Methodology : The synthesis typically involves coupling a 2-cyanophenylamine derivative with 2-methylbenzoyl chloride. Carbodiimide-based coupling agents (e.g., DCC or EDC) with DMAP as a catalyst are optimal for amide bond formation, as demonstrated in analogous benzamide syntheses . Solvents like dichloromethane or THF under inert atmospheres enhance reaction efficiency. Post-synthesis purification via column chromatography or recrystallization ensures high yield and purity .

Q. How is the purity and identity of this compound confirmed post-synthesis?

- Methodology :

- Purity : HPLC or GC-MS with a C18 column and acetonitrile/water mobile phase.

- Structural Confirmation :

- NMR : H and C NMR to verify substituent positions (e.g., methyl and cyano groups).

- X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves bond lengths and angles.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight .

Q. What spectroscopic techniques are critical for characterizing the electronic environment of the cyano group in this compound?

- Methodology :

- FT-IR : The C≡N stretch appears near 2220–2260 cm.

- C NMR : The cyano carbon resonates at ~115–120 ppm.

- UV-Vis : π→π* transitions in the benzamide and cyanophenyl moieties provide insight into conjugation .

Advanced Research Questions

Q. How can computational chemistry methods aid in predicting the reactivity of this compound with biological targets?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic regions .

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., kinases) and validate with experimental IC values .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to rationalize binding modes .

Q. What strategies resolve discrepancies between spectroscopic data and crystallographic findings for this compound derivatives?

- Methodology :

- Cross-Validation : Compare NMR chemical shifts with computed (GIAO) values at the same theory level.

- Twinned Crystallography : For ambiguous diffraction patterns, refine structures using SHELXL’s TWIN/BASF commands .

- Dynamic NMR : Probe temperature-dependent conformational changes if crystallography suggests rigid structures but solution NMR shows fluxionality .

Q. How to optimize reaction conditions for introducing electron-withdrawing groups (e.g., nitro, fluoro) to the benzamide core without side reactions?

- Methodology :

- Directed Metalation : Use LDA or TMPLi to deprotonate the benzamide ortho to the amide group, followed by quenching with electrophiles (e.g., NO or F) .

- Microwave-Assisted Synthesis : Reduce reaction time and byproducts (e.g., hydrolysis of the cyano group) via controlled heating .

- Protecting Groups : Temporarily protect the cyano group with TMS-Cl during electrophilic substitution .

Q. What are the key considerations for designing structure-activity relationship (SAR) studies on this compound analogs?

- Methodology :

- Substituent Variation : Systematically modify the cyanophenyl (e.g., Cl, Br, OMe) and benzamide (e.g., CF, NH) groups.

- Bioactivity Assays : Test against target proteins (e.g., kinases) using fluorescence polarization or SPR.

- QSAR Modeling : Employ CoMFA or machine learning (e.g., Random Forest) to correlate substituent parameters (Hammett σ, LogP) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.